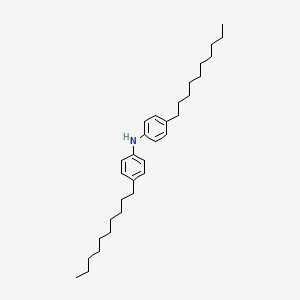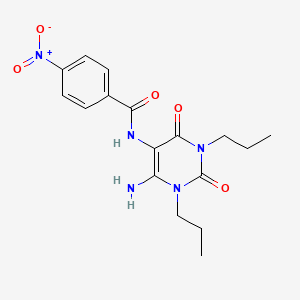
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with amino, dioxo, and nitrobenzamide groups.
准备方法
The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which allows for the precipitation of pure products under mild conditions . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
化学反应分析
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of xanthine derivatives, which are important bioactive molecules.
Biology: The compound’s structure allows for interactions with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting adenosine receptors, which are implicated in cardiovascular and neurological diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes requiring specific chemical reactivity and stability.
作用机制
The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide involves its interaction with molecular targets such as adenosine receptors. These receptors are part of the G protein-coupled receptor family and play a role in various physiological processes. The compound’s binding to these receptors can modulate their activity, leading to therapeutic effects in conditions like heart disease and cancer .
相似化合物的比较
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-nitrobenzamide can be compared with other similar compounds such as:
Caffeine: A well-known xanthine derivative with central nervous system stimulatory effects.
Theobromine: Another xanthine derivative with diuretic and antiasthmatic properties.
Theophylline: Used therapeutically for its bronchodilator effects.
The uniqueness of this compound lies in its specific substitution pattern and potential for targeted therapeutic applications .
属性
CAS 编号 |
249929-78-0 |
|---|---|
分子式 |
C17H21N5O5 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C17H21N5O5/c1-3-9-20-14(18)13(16(24)21(10-4-2)17(20)25)19-15(23)11-5-7-12(8-6-11)22(26)27/h5-8H,3-4,9-10,18H2,1-2H3,(H,19,23) |
InChI 键 |
CPIPAOIYBVBLHE-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


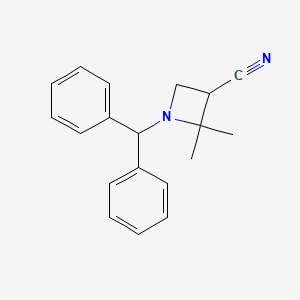


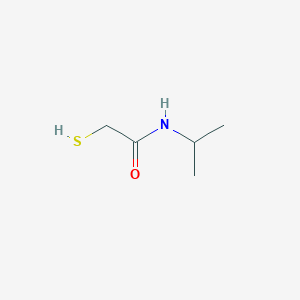
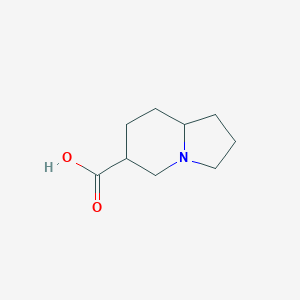
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
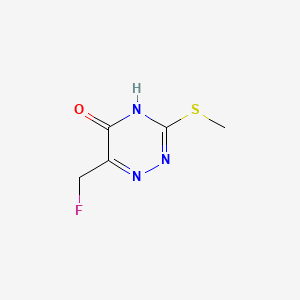


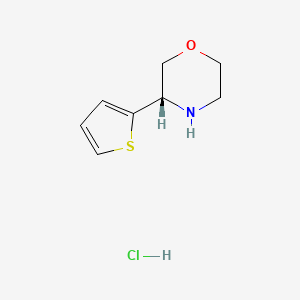
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
